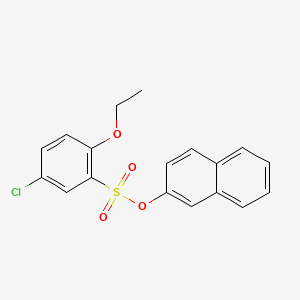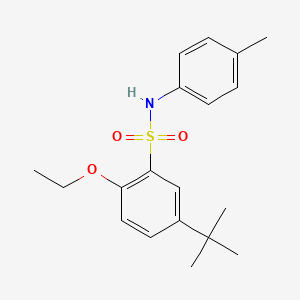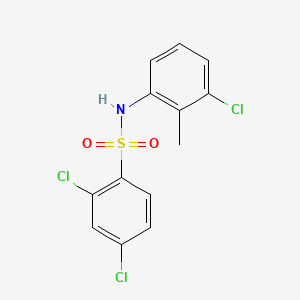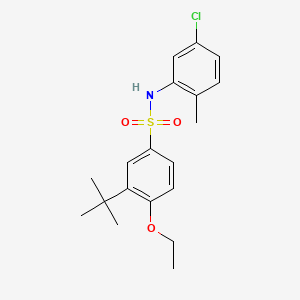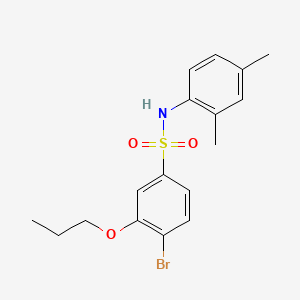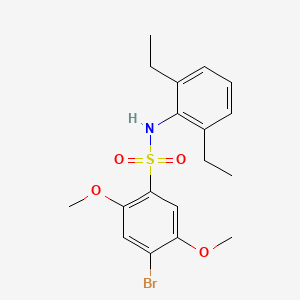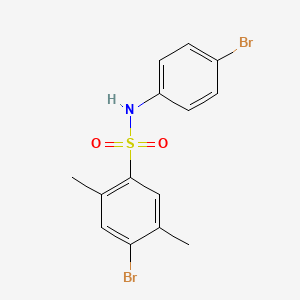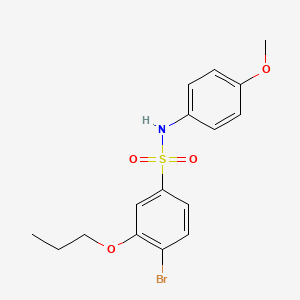
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide, also known as DIDS, is a chemical compound that belongs to the class of sulfonamides. DIDS is widely used in scientific research due to its unique properties and mechanism of action.
Applications De Recherche Scientifique
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide is widely used in scientific research as a tool to study the transport of ions and other molecules across cell membranes. Specifically, this compound is known to inhibit the activity of anion transporters, including chloride channels and bicarbonate transporters. This inhibition can be used to study the role of these transporters in various physiological processes, such as acid-base balance, neuronal signaling, and fluid secretion.
Mécanisme D'action
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide exerts its inhibitory effect on anion transporters by binding to a specific site on the transporter protein. This binding causes a conformational change in the protein, which prevents the transport of anions across the membrane. This compound is known to be a non-competitive inhibitor, meaning that it binds to a site on the protein that is distinct from the substrate binding site.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its inhibitory effect on anion transporters, this compound has been shown to modulate the activity of other ion channels, including calcium channels and potassium channels. This compound has also been shown to affect the activity of enzymes involved in cellular metabolism, such as carbonic anhydrase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide in lab experiments is its specificity for anion transporters. This specificity allows researchers to selectively study the role of these transporters in various physiological processes. However, this compound has some limitations, including its potential toxicity and non-specific effects on other ion channels and enzymes.
Orientations Futures
There are several future directions for research involving 5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide. One area of interest is the development of more specific and potent inhibitors of anion transporters. Another area of interest is the use of this compound as a therapeutic agent for diseases involving abnormal ion transport, such as cystic fibrosis. Additionally, there is ongoing research into the role of anion transporters in various physiological processes, which may lead to new insights into the mechanisms underlying these processes.
Méthodes De Synthèse
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzene-1-sulfonamide can be synthesized through a multi-step process, starting from the reaction of 3,5-dichloroaniline with tert-butylamine to form 5-tert-butyl-N-(3,5-dichlorophenyl)aniline. This intermediate is then reacted with 2-ethoxybenzenesulfonyl chloride to produce this compound.
Propriétés
IUPAC Name |
5-tert-butyl-N-(3,5-dichlorophenyl)-2-ethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2NO3S/c1-5-24-16-7-6-12(18(2,3)4)8-17(16)25(22,23)21-15-10-13(19)9-14(20)11-15/h6-11,21H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGVEEKERWUJJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

